
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C18H25BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The compound features a naphthalene ring substituted with tert-butyl groups at positions 3 and 6, and a boronic acid group at position 1.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of Grignard reagents or organolithium compounds, followed by electrophilic borylation .
Análisis De Reacciones Químicas
Types of Reactions: (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological molecules through reversible covalent bonding with diols, which is the basis for its use in sensors and drug delivery .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid is unique due to its bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced selectivity in certain reactions due to steric hindrance . Additionally, the naphthalene ring system provides a rigid and planar structure, which can be advantageous in the design of materials and sensors .
Propiedades
Número CAS |
126822-80-8 |
|---|---|
Fórmula molecular |
C18H25BO2 |
Peso molecular |
284.2 g/mol |
Nombre IUPAC |
(3,6-ditert-butylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C18H25BO2/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)19(20)21/h7-11,20-21H,1-6H3 |
Clave InChI |
XAPSUJYWXKMFGZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC2=C1C=CC(=C2)C(C)(C)C)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


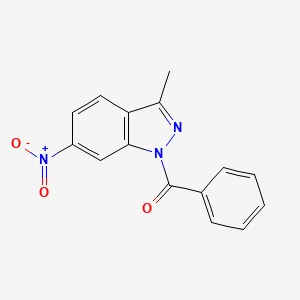


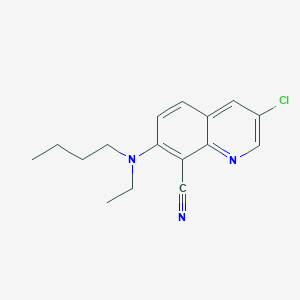
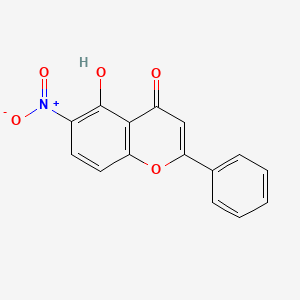

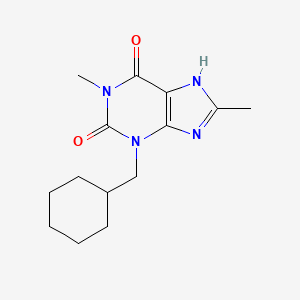

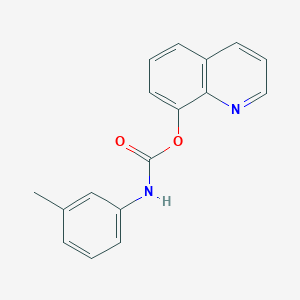
![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)
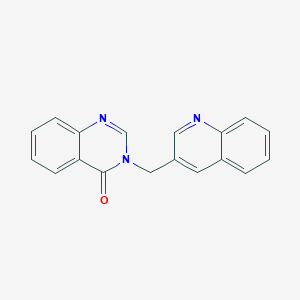

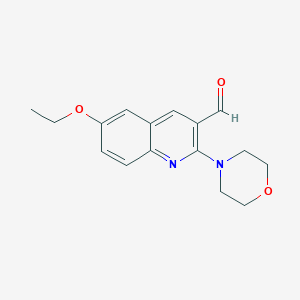
![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
